molecular formula C9H11NO3 B1304733 3-(3-Amino-4-hydroxyphenyl)propanoic acid CAS No. 90717-66-1

3-(3-Amino-4-hydroxyphenyl)propanoic acid

Cat. No.: B1304733
CAS No.: 90717-66-1
M. Wt: 181.19 g/mol
InChI Key: NAFCORCYCNQCQN-UHFFFAOYSA-N
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Description

3-(3-Amino-4-hydroxyphenyl)propanoic acid is a substituted aromatic amino acid. Its structure, featuring a phenyl ring with amino, hydroxyl, and propanoic acid functional groups, provides a versatile framework for chemical modifications and interactions with biological targets.

Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
IUPAC Name This compound

The significance of this compound in modern chemical biology is primarily centered on its role as a versatile scaffold in the synthesis of novel bioactive compounds. While research on the parent compound itself is somewhat limited, its structural motifs are present in molecules that have demonstrated notable biological activity.

Recent studies have highlighted the potential of derivatives of the closely related isomer, 3-((4-hydroxyphenyl)amino)propanoic acid, as promising candidates for antimicrobial and anticancer agents. mdpi.comresearchgate.netmdpi.com These derivatives have shown structure-dependent activity against a range of pathogens, including multidrug-resistant bacteria and fungi. mdpi.comresearchgate.netnih.govnih.gov For instance, certain hydrazone derivatives incorporating heterocyclic substituents have exhibited broad-spectrum antimicrobial activity. nih.gov This suggests that the core structure of aminohydroxyphenylpropanoic acid is a valuable starting point for developing new therapeutic leads.

Furthermore, the 4-hydroxyphenyl moiety is recognized as a promising pharmacophore in the design of anticancer compounds due to its potential to confer antioxidant properties. researchgate.net The versatility of the this compound structure allows for the incorporation of various aromatic and heterocyclic substituents, enabling the generation of diverse chemical libraries for screening against different biological targets. researchgate.net

The investigation of compounds analogous to this compound has a rich history in drug discovery. The phenylpropanoic acid scaffold, for instance, is a cornerstone of a major class of pharmaceuticals: the non-steroidal anti-inflammatory drugs (NSAIDs). The journey of NSAIDs began with the use of salicylate-containing willow bark in ancient times for pain and fever relief. galtrx.com This led to the chemical synthesis of salicylic (B10762653) acid in 1860 and subsequently acetylsalicylic acid (aspirin) in 1897. galtrx.com The success of aspirin (B1665792) spurred the development of numerous other NSAIDs, many of which are derivatives of propanoic acid, such as ibuprofen (B1674241) and naproxen. nih.gov

Similarly, the beta-amino acid structural motif present in this compound has garnered significant interest in medicinal chemistry. numberanalytics.comresearchgate.net The incorporation of beta-amino acids into peptides can enhance their stability against enzymatic degradation, a crucial property for improving the pharmacokinetic profiles of potential peptide-based drugs. numberanalytics.compeptide.com This has led to the exploration of beta-amino acid derivatives in various therapeutic areas, including antimicrobial, anticancer, and neurological disorders. numberanalytics.com The development of drugs like pregabalin (B1679071) and gabapentin, which are gamma-amino acid analogs, further illustrates the long-standing interest in non-alpha-amino acid structures in the pursuit of novel therapeutics. acs.org

Despite the promising results obtained with its derivatives, there are notable gaps in the scientific literature concerning the biological activities of this compound itself. Much of the current research utilizes this compound as a foundational building block for more complex molecules, leaving its intrinsic therapeutic potential largely unexplored.

The rationale for a more focused investigation of this compound is multi-faceted. Firstly, a thorough understanding of the parent compound's bioactivity is essential to discern its contribution to the effects observed in its derivatives. It is plausible that the core structure possesses inherent, albeit modest, biological effects that are amplified or modulated by chemical modifications.

Secondly, a deeper exploration of its mechanism of action could unveil novel biological pathways and targets. Given the established roles of analogous phenylpropanoic acids and beta-amino acids, investigating its potential anti-inflammatory, analgesic, or neuromodulatory properties would be a logical starting point.

Finally, there is a need to systematically explore the structure-activity relationships of a wider range of derivatives synthesized directly from this compound. This could lead to the identification of new lead compounds with improved potency and selectivity for various therapeutic targets. The current focus on a limited set of derivatives means that a vast chemical space remains to be explored, potentially holding the key to novel therapeutic breakthroughs.

Table of Compounds Mentioned

Compound Name
This compound
3-((4-Hydroxyphenyl)amino)propanoic acid
Salicylic acid
Acetylsalicylic acid (Aspirin)
Ibuprofen
Naproxen
Pregabalin

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-amino-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFCORCYCNQCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378957
Record name 3-(3-amino-4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90717-66-1
Record name 3-(3-amino-4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3 Amino 4 Hydroxyphenyl Propanoic Acid and Its Derivatives

Advanced Synthetic Routes to 3-(3-Amino-4-hydroxyphenyl)propanoic acid

The construction of the this compound scaffold requires careful consideration of functional group compatibility and regioselectivity. Advanced synthetic methodologies focus on efficient and controlled ways to introduce the key structural features.

Multi-Step Synthesis Strategies for this compound

A common and practical approach to the synthesis of this compound involves a multi-step sequence starting from readily available precursors. One such strategy begins with 4-hydroxybenzaldehyde (B117250) and malonic acid. The key steps in this synthesis are outlined below:

StepReactionReagents and ConditionsProduct
1Knoevenagel Condensation4-Hydroxybenzaldehyde, Malonic acid, Ammonium (B1175870) acetate, 1-Butanol3-Amino-3-(4-hydroxyphenyl)propanoic acid
2NitrationNitrating agent (e.g., HNO₃/H₂SO₄)3-(4-Hydroxy-3-nitrophenyl)propanoic acid
3ReductionReducing agent (e.g., H₂/Pd-C, Sn/HCl)This compound

This sequence allows for the controlled introduction of the amino group at the desired position on the phenyl ring. The initial condensation reaction forms the propanoic acid side chain, followed by regioselective nitration and subsequent reduction of the nitro group to the amine.

Derivatization Strategies for Structural Modification of this compound

The structural diversity of derivatives of this compound can be expanded through various derivatization strategies, allowing for the fine-tuning of its physicochemical and biological properties.

Synthesis of Ester and Amide Derivatives of this compound

The carboxylic acid moiety of this compound is a prime site for derivatization.

Esterification: Ester derivatives can be readily synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, reaction with methanol (B129727) and a catalytic amount of sulfuric acid yields the corresponding methyl ester. This transformation is often a key step in multi-step synthetic sequences to protect the carboxylic acid or to modify the compound's polarity.

Amidation: Amide derivatives can be prepared through the coupling of the carboxylic acid with an amine. A common method involves the activation of the carboxylic acid, for instance, by converting it to an active ester. One reported method for a related compound, 3-(4-hydroxyphenyl)propanoic acid amide, utilizes a 4-nitrophenyl active ester, which then reacts with ammonia (B1221849) to form the primary amide. This approach avoids harsh conditions that might affect the other functional groups on the aromatic ring.

Functional Group Interconversions on the Phenolic and Amine Moieties of this compound

The phenolic hydroxyl and aromatic amine groups offer further opportunities for structural modification through functional group interconversions. However, the presence of multiple reactive sites necessitates the use of protecting groups to achieve selectivity.

Protection and Deprotection:

Amino Group Protection: The amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) to prevent its reaction during subsequent transformations of the hydroxyl or carboxylic acid groups. These protecting groups can be selectively removed under acidic or hydrogenolytic conditions, respectively.

Hydroxyl Group Protection: The phenolic hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) ether) or a silyl (B83357) ether to prevent its undesired reactions.

Selective Alkylation: Selective alkylation of the phenolic hydroxyl or the amino group can be achieved by employing a protection strategy. For instance, the amino group of an aminophenol can be temporarily protected as an imine by reacting it with an aldehyde (e.g., benzaldehyde). The resulting imine is less nucleophilic than the free amine, allowing for the selective alkylation of the phenolic hydroxyl group. Subsequent hydrolysis of the imine regenerates the free amino group. Conversely, selective N-alkylation can be achieved through reductive amination, where the aminophenol is reacted with an aldehyde in the presence of a reducing agent.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, the use of water as a solvent in certain reaction steps.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. This is particularly relevant in the reduction of the nitro group, where catalytic hydrogenation is a greener alternative to metal/acid reductions.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Biocatalytic approaches are being developed for the synthesis of β-amino acids, which could potentially be adapted for the production of this compound. Enzymes such as transaminases and lipases can be used for the stereoselective synthesis and resolution of chiral amino acids, contributing to more sustainable manufacturing processes. For instance, research has shown the utility of biocatalysis in the synthesis of various non-canonical amino acids, highlighting the potential for developing enzymatic routes to functionalized β-amino acids.

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.

Molecular and Cellular Pharmacodynamics of 3 3 Amino 4 Hydroxyphenyl Propanoic Acid

Elucidation of Molecular Targets for 3-(3-Amino-4-hydroxyphenyl)propanoic acid

Identification of Protein-Ligand Interactions of this compound

Enzymatic Inhibition and Activation Profiles of this compound

Data on the enzymatic inhibition or activation profiles of this compound are not available in the reviewed literature. Consequently, a data table of its enzymatic activity cannot be provided at this time.

Cellular Signaling Pathway Modulation by this compound

Investigation of Intracellular Cascades Affected by this compound

There is no available research that investigates the specific intracellular signaling cascades that may be modulated by this compound.

Gene Expression and Proteomic Alterations Induced by this compound

Comprehensive studies on the gene expression and proteomic alterations resulting from cellular exposure to this compound have not been identified. As such, a data table summarizing these effects cannot be generated.

Receptor Binding and Activation Studies of this compound

Specific receptor binding and activation studies for this compound are not present in the current body of scientific literature. Therefore, a data table detailing its receptor affinity and functional activity is not available.

G-Protein Coupled Receptor (GPCR) Interactions with this compound

There is no available data in the scientific literature to populate a table or provide a detailed discussion on the binding affinities, functional assay results, or specific downstream signaling pathway modulations of this compound with any G-Protein Coupled Receptors.

Ligand-Gated Ion Channel Modulation by this compound

Similarly, a thorough search of scientific databases and journals did not yield any studies that have investigated the effects of this compound on ligand-gated ion channels. Consequently, there is no information regarding its potential to potentiate, inhibit, or directly activate these channels.

Biological Activities and Mechanistic Investigations of 3 3 Amino 4 Hydroxyphenyl Propanoic Acid

Antioxidant Mechanisms of 3-(3-Amino-4-hydroxyphenyl)propanoic acid

The antioxidant properties of a compound are crucial in mitigating the cellular damage caused by oxidative stress, a condition implicated in numerous pathological states. The molecular structure of this compound, featuring a phenolic hydroxyl group and an amino substituent on the aromatic ring, suggests a potential for significant antioxidative activity.

The primary mechanism by which phenolic compounds exert their antioxidant effects is through the scavenging of reactive oxygen species (ROS). The phenolic group within the this compound scaffold is capable of donating a hydrogen atom to neutralize highly reactive free radicals. mdpi.comnih.gov This process reduces oxidative damage to vital cellular components such as lipids, proteins, and nucleic acids. nih.gov

Furthermore, the presence of an amino group on the phenolic ring is thought to enhance the compound's electron-donating capacity. This structural feature helps to stabilize the phenoxyl radical that is formed after the scavenging of a ROS molecule, thereby increasing the efficiency of the antioxidant action. mdpi.comnih.gov Studies on various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), a common assay to assess antioxidant potential. For instance, a study evaluating 36 derivatives of this compound reported varying degrees of DPPH radical scavenging activity, highlighting the therapeutic potential of this chemical scaffold in combating oxidative stress. researchgate.netresearchgate.net

Table 1: DPPH Radical Scavenging Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

CompoundDPPH Scavenging Activity (%)
Compound 12Data Not Quantified
Compound 20Potent Activity Reported
Compound 21Data Not Quantified
Compound 22Data Not Quantified
Compound 29Data Not Quantified

Note: While the study mentioned potent antioxidant properties for compound 20 in the DPPH radical scavenging assay, specific percentage values for all compounds were not provided in the text. The table reflects the qualitative descriptions of activity found in the source material. nih.govresearchgate.net

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress by regulating the expression of a suite of antioxidant and detoxification genes through the antioxidant response element (ARE). nih.govresearchgate.net Phenolic compounds are well-documented activators of the Nrf2 pathway. researchgate.netrsc.org Their ability to modulate this pathway is a key aspect of their cytoprotective effects.

While direct experimental evidence for the activation of the Nrf2/ARE pathway by this compound is not yet established, its chemical structure suggests a potential for such activity. As a phenolic compound, it shares features with other known Nrf2 activators. nih.gov Additionally, certain amino acids have been shown to induce the Nrf2 signaling pathway. nih.gov The dual identity of this compound as both a phenolic acid and an amino acid derivative makes the investigation of its effects on the Nrf2/ARE pathway a promising area for future research.

Anti-inflammatory Pathways Modulated by this compound

Chronic inflammation is a key contributor to the pathogenesis of a wide range of diseases. The anti-inflammatory potential of phenolic compounds is an area of active investigation.

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Inhibition of this pathway is a key target for anti-inflammatory therapies. Research on structurally related compounds suggests that the this compound scaffold may possess NF-κB inhibitory properties.

For example, a study on 3-(4-hydroxyphenyl)propanoic acid, a closely related metabolite, demonstrated its ability to inhibit the secretion of pro-inflammatory cytokines in colon cells by suppressing the NF-κB pathway. mdpi.com Another investigation into a derivative, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate, also found that it exerted its anti-inflammatory effects by significantly inhibiting NF-κB p65 phosphorylation. nih.gov These findings suggest that the core structure of (hydroxyphenyl)propanoic acid is a viable candidate for the development of NF-κB inhibitors.

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical in the inflammatory process, as they are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.govresearchgate.netresearchgate.netyoutube.com The modulation of these pathways is a hallmark of many anti-inflammatory drugs.

Direct studies on the effect of this compound on COX and LOX pathways are limited. However, research on a synthetic derivative, 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP), has shown a strong and selective inhibitory effect on COX-2 activity, without affecting COX-1. elsevierpure.com This selective inhibition is a desirable trait for anti-inflammatory agents, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. While HMP has a different core structure, this finding indicates that the 4-hydroxyphenyl moiety can be incorporated into molecules that selectively target the COX pathway.

Cytokines and chemokines are signaling proteins that orchestrate the inflammatory response. The regulation of their expression is a key mechanism of anti-inflammatory action.

Studies on compounds structurally related to this compound have demonstrated their ability to modulate the expression of these inflammatory mediators. For instance, 3-(4-hydroxyphenyl)propanoic acid was found to inhibit the secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in a model of intestinal inflammation. mdpi.com Similarly, the synthetic derivative HMP was shown to suppress the release and expression of IL-1β and IL-6 in macrophages. elsevierpure.com

Table 2: Reported Effects of Structurally Related Compounds on Inflammatory Pathways

CompoundPathway/Molecule AffectedObserved EffectReference
3-(4-hydroxyphenyl)propanoic acidNF-κB PathwayInhibition of pro-inflammatory cytokine secretion mdpi.com
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoateNF-κB p65Inhibition of phosphorylation nih.gov
3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP)COX-2 ActivityInhibition elsevierpure.com
3-(4-hydroxyphenyl)propanoic acidIL-1β, IL-6, TNF-αInhibited secretion mdpi.com
3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP)IL-1β, IL-6Suppressed release and expression elsevierpure.com

Neuroprotective Effects and Mechanisms of this compound

Extensive literature searches did not yield specific studies investigating the neuroprotective effects of this compound. The following sections are therefore based on general principles of neuroprotection, as direct evidence for the compound's activity in these areas is not currently available in scientific literature.

Modulation of Apoptotic Pathways in Neuronal Cells by this compound

There is currently no direct scientific evidence to suggest that this compound modulates apoptotic pathways in neuronal cells. Apoptosis, or programmed cell death, is a critical process in the development and maintenance of the nervous system. In mature neurons, this pathway is tightly regulated to ensure their long-term survival. The process can be initiated by various stimuli, leading to the activation of a cascade of enzymes called caspases, which ultimately results in the dismantling of the cell. Key proteins in this pathway include the Bcl-2 family, which can be either pro-apoptotic (e.g., Bax, Bak) or anti-apoptotic (e.g., Bcl-2, Bcl-xL). While many compounds exert neuroprotective effects by interfering with these pathways, research has not yet explored the potential role of this compound in this context.

Synaptic Plasticity and Neurotransmitter Regulation by this compound

No research to date has specifically examined the effects of this compound on synaptic plasticity or neurotransmitter regulation. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. This process involves a complex interplay of neurotransmitters, receptors (such as NMDA and AMPA receptors), and intracellular signaling cascades. Neurotransmitters, the chemical messengers of the nervous system, are crucial for neuronal communication and are synthesized from precursors, often amino acids. While the structure of this compound contains an amino acid-like moiety, its influence on neurotransmitter synthesis, release, or the molecular mechanisms of synaptic plasticity remains an uninvestigated area of neuroscience.

Other Emerging Biological Activities of this compound

While direct studies on the neuroprotective effects of this compound are lacking, research into its derivatives has revealed other promising biological activities.

Antimicrobial Action of this compound

Recent studies have highlighted the potential of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold as a basis for developing new antimicrobial agents. A series of derivatives of this compound have demonstrated structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens. researchwithnj.comnih.govnih.gov

These derivatives have shown notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 µg/mL, and vancomycin-resistant Enterococcus faecalis with MIC values between 0.5 and 2 µg/mL. researchwithnj.comnih.gov Activity was also observed against Gram-negative bacteria, with MICs in the range of 8–64 µg/mL. researchwithnj.comnih.gov Furthermore, these compounds have demonstrated substantial activity against drug-resistant Candida species, including Candida auris, with MIC values from 0.5 to 64 µg/mL. researchwithnj.comnih.govresearchgate.net Certain hydrazone derivatives containing heterocyclic substituents were identified as having the most potent and broad-spectrum antimicrobial activity. nih.govnih.gov

Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

PathogenTypeMIC Range (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive bacteria1 - 8
Vancomycin-resistant Enterococcus faecalisGram-positive bacteria0.5 - 2
Gram-negative pathogensGram-negative bacteria8 - 64
Drug-resistant Candida species (including C. auris)Fungi0.5 - 64

Potential Antiproliferative Effects of this compound

The scaffold of 3-((4-hydroxyphenyl)amino)propanoic acid has also been investigated for its potential in developing novel anticancer agents. mdpi.com A study evaluating a series of its derivatives for their anticancer and antioxidant activities found that several compounds could reduce the viability of A549 non-small cell lung cancer cells by 50% and inhibit their migration in vitro. researchgate.net

For instance, specific hydrazone derivatives demonstrated a reduction in A549 cell viability to between 52.4% and 68.7%. nih.gov Another derivative, with a 4-NO2 substitution on the phenyl group, showed favorable anticancer activity, reducing A549 viability to 31.2%. nih.gov Importantly, the most promising of these compounds also exhibited favorable cytotoxicity profiles against noncancerous Vero cells, suggesting a degree of selectivity towards cancerous cells. mdpi.comresearchgate.net The starting compound, N-(4-hydroxyphenyl)-β-alanine, however, did not show noticeable in vitro anticancer activity on its own. nih.gov

Antiproliferative Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cancer Cells

Derivative SubstituentReduction in Cell Viability
Hydrazonesto 52.4% - 68.7%
4-NO2 phenylto 31.2%
Phenylto 57.8%
4-Cl, diethylamino, or 4-OH phenylto 58.9% - 65.2%

Structure Activity Relationship Sar Studies of 3 3 Amino 4 Hydroxyphenyl Propanoic Acid Analogs

Design and Synthesis of Chemically Modified Analogs of 3-((4-Hydroxyphenyl)amino)propanoic acid

The synthesis of derivatives based on the 3-((4-Hydroxyphenyl)amino)propanoic acid scaffold serves as a valuable case study. The general synthetic approach involves the reaction of 4-aminophenol (B1666318) with acrylic acid or its esters to form the core structure. nih.gov This core molecule is then subjected to various chemical modifications to generate a library of analogs for biological screening.

A common strategy involves the derivatization of the carboxylic acid group. For instance, the carboxylic acid can be converted to an ester, such as a methyl ester, through esterification with an alcohol in the presence of an acid catalyst. nih.gov Subsequently, this ester can be transformed into a hydrazide by reacting it with hydrazine (B178648) hydrate. nih.gov This hydrazide intermediate is a versatile building block for further modifications, as it can be reacted with a variety of aldehydes and ketones to form hydrazones. nih.gov This approach allows for the introduction of a wide range of substituents, including aromatic and heterocyclic rings, which can significantly influence the biological properties of the resulting molecules. nih.govnih.gov

Another point of modification is the amino group of the 4-aminophenol starting material. While the studies on 3-((4-Hydroxyphenyl)amino)propanoic acid focus on N-substitution by the propanoic acid chain, further modifications on the phenyl ring could be envisioned, such as the introduction of electron-withdrawing or electron-donating groups, to modulate the electronic properties of the molecule.

Correlation of Structural Features with Biological Response for 3-((4-Hydroxyphenyl)amino)propanoic acid Derivatives

Studies on a series of 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives have revealed clear correlations between their structural features and their antimicrobial and anticancer activities. nih.govmdpi.com

In the context of antimicrobial activity, the conversion of the carboxylic acid to a hydrazide and subsequently to various hydrazones has been shown to be a critical factor. nih.gov The initial core compounds, such as N-(4-hydroxyphenyl)-β-alanine methyl ester and 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid, exhibited weak or no antimicrobial activity. nih.gov However, the introduction of a hydrazone moiety with various aromatic and heterocyclic substituents led to a significant enhancement in potency against a range of multidrug-resistant bacterial and fungal pathogens. nih.govnih.gov

Specifically, hydrazones containing heterocyclic substituents demonstrated the most potent and broad-spectrum antimicrobial activity. nih.govnih.gov This suggests that the nature of the substituent on the hydrazone is a key determinant of biological response. The presence of these heterocyclic rings may facilitate interactions with biological targets in microbial cells.

The following table summarizes the antimicrobial activity of selected 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives against various pathogens, illustrating the structure-dependent nature of their activity.

Compound IDR Group on HydrazoneTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
14 Heterocycle AMethicillin-resistant Staphylococcus aureus (MRSA)1 - 8
14 Heterocycle AVancomycin-resistant Enterococcus faecalis0.5 - 2
15 Heterocycle BGram-negative pathogens8 - 64
16 Heterocycle CDrug-resistant Candida species8 - 64

In terms of anticancer activity, a similar structure-dependent relationship has been observed. mdpi.comresearchgate.net A number of derivatives were found to reduce the viability of A549 non-small cell lung cancer cells. mdpi.comresearchgate.net The most promising of these compounds featured a 2-furyl substituent, indicating that specific heterocyclic moieties can confer potent anticancer properties. mdpi.com This particular derivative also demonstrated selectivity towards cancerous cells over non-transformed cell lines and was able to reduce cancer cell migration. mdpi.com

These findings collectively underscore the importance of the chemical modifications on the 3-((4-Hydroxyphenyl)amino)propanoic acid scaffold in determining the biological response. The introduction of diverse substituents, particularly heterocyclic rings, via a hydrazone linkage appears to be a fruitful strategy for enhancing both antimicrobial and anticancer activities. nih.govmdpi.com

Stereochemical Influences on the Activity of 3-(3-Amino-4-hydroxyphenyl)propanoic acid Analogs

It is a fundamental concept in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers. One enantiomer may bind to the target with high affinity and elicit the desired therapeutic effect, while the other enantiomer (the distomer) may have lower affinity, be inactive, or even cause undesirable side effects.

Therefore, in the development of any therapeutic agent based on the this compound scaffold, the stereoselective synthesis of each enantiomer and their separate biological evaluation would be a critical step. This would allow for the identification of the eutomer (the more active enantiomer) and a better understanding of the stereochemical requirements for interaction with the biological target. The synthesis of chiral building blocks, such as (S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid, indicates the feasibility and importance of stereocontrolled synthesis in this chemical space.

Bioisosteric Replacements in the Scaffold of this compound

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. This involves the substitution of an atom or a group of atoms with another that has similar steric, electronic, and solubility characteristics. For the this compound scaffold, several bioisosteric replacements could be envisioned to modulate its properties.

Carboxylic Acid Bioisosteres: The carboxylic acid group is a common target for bioisosteric replacement to improve metabolic stability, membrane permeability, and oral bioavailability. Common bioisosteres for carboxylic acids include:

Tetrazoles: These have a similar pKa to carboxylic acids and can participate in similar hydrogen bonding interactions.

Sulfonamides: These can also mimic the acidic nature of carboxylic acids.

Acylsulfonamides: These more closely mimic the pKa of carboxylic acids.

Phenolic Hydroxyl Group Bioisosteres: The phenolic hydroxyl group is important for hydrogen bonding and can also be a site of metabolism. Potential bioisosteric replacements include:

Amines and Amides: These can also act as hydrogen bond donors and acceptors.

Fluorine: The replacement of a hydroxyl group with a fluorine atom can modulate the electronic properties of the phenyl ring and block metabolic oxidation.

Amino Group Bioisosteres: The amino group can be replaced with other groups that can act as hydrogen bond donors or participate in ionic interactions. Examples include:

Hydroxyl group: This is a classic bioisosteric replacement for an amino group.

Methyl group: Under certain circumstances, a methyl group can sterically mimic an amino group.

Phenyl Ring Bioisosteres: The phenyl ring itself can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions and improve physicochemical properties. Common replacements include:

Pyridyl rings

Thienyl rings

Furanyl rings

The application of these bioisosteric replacements to the this compound scaffold would allow for a systematic exploration of the chemical space and the potential to fine-tune the biological activity and pharmacokinetic profile of this class of compounds.

Preclinical Research Methodologies and Findings for 3 3 Amino 4 Hydroxyphenyl Propanoic Acid

In Vitro Cellular and Biochemical Models for 3-(3-Amino-4-hydroxyphenyl)propanoic acid Research

Based on available data, there is no specific information regarding the use of in vitro cellular and biochemical models for the research of this compound. While studies have been conducted on derivatives of hydroxyphenyl-propanoic acid, the methodologies and findings cannot be directly attributed to the parent compound.

Cell Line-Based Assays for Investigating this compound

No published studies were identified that utilized cell line-based assays to investigate the biological activities or mechanisms of action of this compound.

Primary Cell Culture Systems in this compound Research

There is no information available in the scientific literature regarding the use of primary cell culture systems in the research of this compound.

In Vivo Mechanistic Studies with this compound

No in vivo studies detailing the efficacy, mechanism of action, or biomarker identification for this compound have been found in the public domain. Research on related compounds has been performed, but these findings are not directly applicable.

Rodent Models for Efficacy and Mechanism of Action Studies of this compound

There are no documented studies that have employed rodent models to evaluate the efficacy or elucidate the mechanism of action of this compound.

Organ-Specific Effects and Distribution of this compound in Preclinical Models

Information regarding the organ-specific effects and tissue distribution of this compound in preclinical models is not available.

Pharmacokinetic and Metabolic Investigations of 3 3 Amino 4 Hydroxyphenyl Propanoic Acid

Absorption and Distribution Dynamics of 3-(3-Amino-4-hydroxyphenyl)propanoic acid

No studies reporting the permeability of this compound across biological membranes, such as the intestinal epithelium or the blood-brain barrier, have been identified. Standard assays, for instance, using Caco-2 cell monolayers to predict oral absorption, have not been documented for this specific compound.

There is no available data from preclinical or clinical studies describing the distribution of this compound into various tissues and organs. Information regarding its potential accumulation in specific tissues is therefore unknown.

Metabolic Pathway Elucidation of this compound

The metabolic fate of this compound has not been characterized. There are no published reports detailing its biotransformation through Phase I (oxidation, reduction, hydrolysis) or Phase II (conjugation) metabolic reactions.

As no metabolism studies have been published, there is no information available on the identity of any potential metabolites of this compound.

The specific enzyme systems, such as cytochrome P450 (CYP) isozymes, UDP-glucuronosyltransferases (UGTs), or sulfotransferases (SULTs), responsible for the biotransformation of this compound have not been identified.

Excretion Mechanisms of this compound and its Metabolites

Detailed research specifically elucidating the excretion mechanisms of this compound and its metabolites is limited in publicly available scientific literature. While the pharmacokinetics of structurally similar phenolic acids have been investigated, direct studies on the renal, biliary, and fecal elimination pathways of this specific compound are not readily found.

General principles of xenobiotic excretion suggest that compounds like this compound, which possess polar functional groups (hydroxyl, amino, and carboxylic acid), are likely to be eliminated from the body primarily through renal excretion. The polarity of the parent compound and its metabolites, often enhanced through phase II conjugation reactions such as glucuronidation and sulfation, facilitates their filtration and secretion into the urine.

Metabolomic studies have identified various aromatic amino acid metabolites in urine, indicating that the urinary route is a significant pathway for the excretion of compounds with similar chemical structures. For instance, studies on other hydroxyphenylpropanoic acids, which are metabolites of dietary polyphenols, have shown their presence in urine, suggesting renal clearance is a key elimination pathway.

While direct evidence is lacking for this compound, it is plausible that a portion of the compound or its metabolites may also be eliminated through biliary excretion into the feces. This is a common pathway for certain xenobiotics and their conjugates, particularly those with higher molecular weights. The gut microbiome can also play a role in the metabolism of such compounds, potentially influencing the profile of metabolites ultimately excreted in the feces.

Further research, including focused pharmacokinetic studies involving radiolabeled this compound, would be necessary to definitively characterize its excretion routes, determine the extent of renal and biliary clearance, and identify the full spectrum of metabolites eliminated from the body. Without such specific studies, a quantitative description of the excretion mechanisms remains speculative.

Toxicological Research and Safety Profiling of 3 3 Amino 4 Hydroxyphenyl Propanoic Acid

In Vitro Cytotoxicity and Genotoxicity Assessment of 3-(3-Amino-4-hydroxyphenyl)propanoic acid

No specific studies detailing the in vitro cytotoxicity or genotoxicity of this compound have been identified.

Evaluation of Cellular Viability and Apoptosis Induction by this compound

A thorough search of scientific databases and literature reveals no dedicated research on the effects of this compound on cellular viability. There are no available studies that measure parameters such as IC50 values or assess the compound's potential to induce apoptosis in cell lines.

Chromosomal Aberration and DNA Damage Studies of this compound

There is no available data from studies such as chromosomal aberration assays, micronucleus tests, or Comet assays to evaluate the potential of this compound to cause DNA or chromosomal damage.

Mechanisms of Cellular Perturbation by this compound

The specific mechanisms by which this compound might perturb cellular functions have not been investigated in the available scientific literature.

Mitochondrial Dysfunction Induced by this compound

No research has been published that examines the potential for this compound to induce mitochondrial dysfunction. Key indicators such as effects on mitochondrial membrane potential, ATP production, or the generation of reactive oxygen species by mitochondria have not been studied for this compound.

Oxidative Stress Induction by this compound

There is a lack of studies investigating whether this compound can induce oxidative stress in cells. Research into its effects on the levels of intracellular reactive oxygen species or the activity of antioxidant enzymes has not been reported.

Preclinical Safety Evaluation Strategies for this compound

Given the absence of foundational in vitro toxicological data, there are no published preclinical safety evaluation strategies specifically designed for this compound. The development of such strategies would be contingent on initial hazard identification from in vitro studies, which are not currently available.

Due to a lack of available toxicological research data for this compound in the public domain, a detailed article on its acute, sub-chronic, and organ-specific toxicity, as per the requested outline, cannot be generated at this time.

Extensive searches for specific toxicological studies on "this compound" did not yield the necessary data to populate the requested sections on acute and sub-chronic toxicity or a specific assessment of its effects on organs. While information on related compounds is available, it is not scientifically appropriate to extrapolate that data for the specific compound .

Therefore, in the interest of scientific accuracy and strict adherence to the provided instructions, the article cannot be produced. Further toxicological research on this compound is required before a comprehensive safety profile can be compiled.

Advanced Analytical Methodologies for 3 3 Amino 4 Hydroxyphenyl Propanoic Acid

Chromatographic Techniques for Separation and Quantification of 3-(3-Amino-4-hydroxyphenyl)propanoic acid

Chromatography is a cornerstone for the separation of this compound from complex mixtures, enabling its accurate quantification. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The inherent polarity of the molecule, due to its amino, hydroxyl, and carboxylic acid functional groups, influences the choice of separation mode.

Reversed-Phase (RP-HPLC): This is the most common HPLC mode for the analysis of polar aromatic compounds. science.gov For this compound, a C18 or C8 stationary phase would be appropriate. The mobile phase typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), with additives to control pH and improve peak shape. An acidic mobile phase, buffered with reagents like formic acid, acetic acid, or phosphate (B84403) buffers, is often used to suppress the ionization of the carboxylic acid group and ensure good retention and symmetrical peaks. researchgate.net Detection is commonly achieved using UV spectrophotometry, with the aromatic ring providing strong chromophoric activity, likely around 275-280 nm. sielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC): As an alternative to RP-HPLC, HILIC is particularly suitable for highly polar compounds that show poor retention in reversed-phase systems. nih.govnih.gov In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase rich in a water-miscible organic solvent, like acetonitrile. nih.govuva.nl A thin aqueous layer is formed on the stationary phase, and partitioning of the analyte between this layer and the bulk mobile phase drives the separation. uva.nl This technique can offer enhanced retention for polar analytes like this compound. nih.gov

A summary of potential HPLC conditions is presented in the table below.

ParameterReversed-Phase HPLCHydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase C18 or C8 silica-basedBare silica, Amide, or Diol-bonded silica
Mobile Phase Acetonitrile/Methanol and buffered aqueous solution (e.g., with formic or phosphoric acid)High percentage of Acetonitrile (>70%) with a small percentage of aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate)
Detection UV at ~275-280 nm, Fluorescence, Mass Spectrometry (MS)UV, Mass Spectrometry (MS)
Key Advantage Robust, widely applicable, good for moderately polar compounds.Excellent retention for very polar compounds.

This table presents generalized HPLC conditions. Method optimization is required for specific applications.

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally reserved for volatile and thermally stable compounds. Due to the low volatility of this compound, stemming from its polar functional groups (carboxyl, hydroxyl, and amino), direct GC analysis is not feasible. thermofisher.comsigmaaldrich.com Therefore, a crucial derivatization step is required to convert the non-volatile analyte into a volatile and thermally stable derivative. sigmaaldrich.com

Derivatization: The primary goal of derivatization is to replace the active hydrogens in the -COOH, -OH, and -NH2 groups with nonpolar moieties. Silylation is the most common derivatization technique for compounds containing these functional groups. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. thermofisher.comusra.edu The resulting trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives are significantly more volatile and suitable for GC analysis. The derivatization reaction typically involves heating the dried analyte with the silylating reagent in an appropriate solvent.

GC-MS Analysis: Following derivatization, the sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). A nonpolar or mid-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is typically used for separation. thermofisher.comunina.it The mass spectrometer serves as a highly selective and sensitive detector, providing both quantitative data and structural information based on the fragmentation pattern of the derivatized molecule.

StepDescription
Sample Preparation The sample must be thoroughly dried as silylating reagents are moisture-sensitive.
Derivatization Reaction with a silylating agent (e.g., MSTFA, MTBSTFA) in a suitable solvent (e.g., acetonitrile) with heating.
GC Separation Column: 5% phenyl polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm). Carrier Gas: Helium. Temperature Program: A temperature gradient is used, for example, starting at 70°C and ramping up to 280°C. unina.it
MS Detection Ionization: Electron Ionization (EI). Analysis: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

This table outlines a general workflow for GC-MS analysis. Specific conditions must be optimized for the analyte and matrix.

Spectroscopic Methods for Characterization and Detection of this compound

Spectroscopic methods are indispensable for the structural elucidation and sensitive detection of this compound. Mass spectrometry provides molecular weight and fragmentation information, while NMR spectroscopy offers detailed insights into the molecular structure.

Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is a powerful tool for the analysis of this compound.

Electron Ionization (EI-MS): Typically used in GC-MS, EI is a hard ionization technique that causes extensive fragmentation. plos.org The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that can be used for structural confirmation. For this compound, expected fragmentation pathways would include:

Decarboxylation: Loss of the carboxyl group (-COOH, 45 Da) is a common fragmentation for carboxylic acids. docbrown.infophyschemres.org

Cleavage of the Propanoic Acid Side Chain: Fission at various points along the side chain can lead to characteristic fragments.

Aromatic Ring Fragments: Ions corresponding to the substituted hydroxyphenyl moiety are also expected.

Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used in LC-MS and is ideal for polar, non-volatile molecules. It typically generates protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, providing clear molecular weight information. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, yielding structurally significant daughter ions. This is particularly useful for quantification in complex biological matrices using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which offer high selectivity and sensitivity. restek.com

Ionization TechniqueTypical ApplicationInformation Provided
Electron Ionization (EI) GC-MSMolecular ion (often weak) and extensive, reproducible fragmentation pattern for structural identification.
Electrospray Ionization (ESI) LC-MSPredominantly protonated [M+H]+ or deprotonated [M-H]- molecular ions for molecular weight determination. Used for sensitive quantification.

This table compares the primary mass spectrometry ionization techniques applicable to the analysis of the target compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for each unique proton environment in the molecule. Based on the structure and data from similar compounds, the expected chemical shifts (δ) are: nih.govdocbrown.info

Aromatic Protons: The three protons on the phenyl ring will appear as complex multiplets in the aromatic region (approx. δ 6.5-7.5 ppm).

Propanoic Acid Protons: The protons of the -CH2-CH2-COOH chain will appear as two distinct signals, likely multiplets or triplets, in the aliphatic region (approx. δ 2.4-3.0 ppm). The proton on the carbon bearing the amino group would be further downfield.

Labile Protons: The protons of the -OH, -NH2, and -COOH groups will appear as broad singlets over a wide range of chemical shifts, and their positions can be highly dependent on the solvent, concentration, and temperature. ucl.ac.uk These signals can be confirmed by D2O exchange. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. The expected chemical shifts are: bmrb.iodocbrown.info

Carbonyl Carbon: The carboxylic acid carbon (-COOH) will be the most downfield signal (approx. δ 170-180 ppm).

Aromatic Carbons: The six carbons of the phenyl ring will appear in the aromatic region (approx. δ 115-160 ppm). The carbons attached to the -OH and -NH2 groups will have distinct chemical shifts.

Aliphatic Carbons: The carbons of the propanoic acid side chain will appear in the upfield region (approx. δ 30-45 ppm).

NucleusExpected Chemical Shift Range (ppm)Structural Information
¹H ~6.5 - 7.5Aromatic protons on the substituted phenyl ring.
~2.4 - 3.5Aliphatic protons of the propanoic acid side chain.
Variable (broad)Labile protons of -OH, -NH2, and -COOH groups.
¹³C ~170 - 180Carboxylic acid carbonyl carbon.
~115 - 160Aromatic carbons.
~30 - 45Aliphatic carbons of the side chain.

This table provides predicted NMR chemical shift ranges based on the structure of this compound and data from analogous compounds.

Bioanalytical Method Validation for this compound in Biological Samples

When analyzing this compound in biological samples such as plasma, serum, or urine, the analytical method must be rigorously validated to ensure the reliability of the results. europa.eueuropa.eu Guidelines from regulatory bodies like the European Medicines Agency (EMA) provide a framework for this validation process. europa.eu The key validation parameters include:

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other endogenous components in the sample matrix. europa.eu This is typically assessed by analyzing at least six different blank matrix sources to check for interferences at the retention time of the analyte and any internal standard. europa.eu

Accuracy: The closeness of the measured concentration to the true nominal value. It is determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high). The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification). europa.eu

Precision: The degree of scatter between a series of measurements. It is expressed as the coefficient of variation (CV) and is assessed for both intra-day (repeatability) and inter-day (intermediate precision) analyses. The CV should not exceed 15% (20% at the LLOQ). europa.eu

Calibration Curve and Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a defined range. A calibration curve is generated, and its linearity is evaluated using an appropriate regression model.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. europa.eu

Stability: The chemical stability of the analyte in the biological matrix under various conditions that may be encountered during sample handling, storage, and analysis. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. nih.govcore.ac.uk

Matrix Effect: The alteration of the analytical signal due to the presence of co-eluting, undetected components from the sample matrix. This is a particular concern for LC-MS based assays and is evaluated to ensure that ionization suppression or enhancement does not compromise the accuracy of quantification. europa.eu

Validation ParameterAcceptance Criteria (Typical)Purpose
Accuracy Mean value within ±15% of nominal (±20% at LLOQ)To ensure the measured value is close to the true value.
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)To ensure the method is reproducible.
Selectivity No significant interference at the retention time of the analyte in blank matrix.To ensure the signal is from the analyte only.
Stability Analyte concentration remains within ±15% of the initial concentration under tested conditions.To ensure sample integrity during handling and storage.

This table summarizes key parameters and typical acceptance criteria for bioanalytical method validation according to regulatory guidelines. europa.eu

Computational and Theoretical Studies of 3 3 Amino 4 Hydroxyphenyl Propanoic Acid

Molecular Docking and Dynamics Simulations of 3-(3-Amino-4-hydroxyphenyl)propanoic acid with Target Proteins

No studies detailing the binding interactions or stability of this compound with any specific protein targets were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

No QSAR models or studies involving analogs of this specific compound have been published.

Quantum Chemical Calculations on the Electronic Structure and Reactivity of this compound

There is no available research on its electronic properties, molecular orbitals, or reactivity descriptors derived from quantum chemical methods.

In Silico Prediction of ADMET Properties for this compound

No specific reports detailing the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound were identified.

A table of mentioned compounds is not applicable as no specific compounds could be discussed within the requested framework.

Translational Research Perspectives and Future Directions for 3 3 Amino 4 Hydroxyphenyl Propanoic Acid

Potential of 3-(3-Amino-4-hydroxyphenyl)propanoic acid as a Chemical Probe or Research Tool

There is currently no available scientific literature that describes the use of this compound as a chemical probe or a research tool. Its utility in these areas has not been documented in published studies.

Exploration of Novel Therapeutic Indications for this compound

A thorough search of scientific databases yields no specific studies on novel therapeutic indications for this compound. While related compounds and derivatives of similar structures have been investigated for various biological activities, this specific molecule has not been the subject of such published research.

Identification of Research Gaps and Challenges in the Study of this compound

The most significant research gap concerning this compound is the near-total absence of foundational biological and pharmacological research. The primary challenge is the lack of any established biological targets or therapeutic areas of interest for this specific compound, which would be necessary to guide further investigation.

Future Methodological Advancements in this compound Research

Given the lack of current research, any discussion of future methodological advancements would be purely speculative. The initial step would require basic in vitro and in vivo screening to identify any biological activity, which would then dictate the advanced methodologies required for further study.

Q & A

Q. What are the common synthetic routes for 3-(3-Amino-4-hydroxyphenyl)propanoic acid, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves multi-step routes starting with protected phenylalanine derivatives. Key steps include:
  • Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.
  • Step 2 : Functionalization of the phenyl ring via electrophilic substitution (e.g., nitration, hydroxylation).
  • Step 3 : Reduction of nitro groups to amines using catalytic hydrogenation (H₂/Pd-C) or LiAlH₄.
  • Step 4 : Deprotection under mild acidic (e.g., TFA for Boc) or reductive (e.g., H₂/Pd-C for Cbz) conditions.
  • Purity Optimization : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water mixtures). Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Table 1 : Example Synthetic Route and Yields

StepReagents/ConditionsYield (%)
ProtectionBoc₂O, DMAP, THF85
NitrationHNO₃/H₂SO₄, 0°C72
ReductionH₂ (1 atm), Pd-C, EtOH90
DeprotectionTFA, CH₂Cl₂95

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR (DMSO-d₆) : δ 6.7–7.2 (aromatic protons), δ 3.1–3.4 (CH₂ of propanoic acid), δ 1.8–2.2 (NH₂, broad singlet).
  • ¹³C NMR : Peaks at δ 170–175 (COOH), δ 115–150 (aromatic carbons).
  • IR Spectroscopy : Bands at 3300–3500 cm⁻¹ (NH₂/OH stretch), 1700 cm⁻¹ (C=O stretch).
  • HPLC : Retention time ~8.2 min (C18 column, 0.1% TFA in H₂O/MeOH gradient).
  • Mass Spectrometry : ESI-MS m/z 196.1 [M+H]⁺ .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize reaction pathways for derivatives of this compound?

  • Methodological Answer :
  • Step 1 : Use density functional theory (DFT) to model reaction intermediates (e.g., Gaussian09 with B3LYP/6-31G* basis set).
  • Step 2 : Perform transition state analysis to identify energy barriers for key steps (e.g., amide bond formation).
  • Step 3 : Apply machine learning (e.g., Python-based libraries) to predict optimal reaction conditions (solvent, temperature) from historical data.
  • Step 4 : Validate predictions via microfluidic reactors for rapid screening (e.g., 10–50 µL scale) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. agonist effects)?

  • Methodological Answer :
  • Strategy 1 : Conduct comparative assays using structural analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid lacking the amino group) to isolate functional group contributions.
  • Strategy 2 : Perform kinetic studies (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition.
  • Strategy 3 : Use X-ray crystallography or molecular docking (AutoDock Vina) to analyze binding modes with target proteins (e.g., tyrosine hydroxylase).
  • Example : Conflicting reports on dopamine receptor modulation may arise from assay conditions (pH, cofactors); replicate experiments under standardized protocols .

Q. What strategies improve stereochemical purity in asymmetric synthesis of this compound’s enantiomers?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands with Ru or Rh catalysts for hydrogenation of α,β-unsaturated precursors.
  • Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters (e.g., Candida antarctica lipase B in tert-butanol).
  • Analytical Validation : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) to confirm enantiomeric excess (>98%) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles of this compound?

  • Methodological Answer :
  • Step 1 : Re-evaluate solubility in buffered solutions (PBS, pH 7.4) vs. organic solvents (DMSO, ethanol) using nephelometry.
  • Step 2 : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring of degradation products.
  • Root Cause : Variations may arise from hydrate formation (e.g., monohydrate vs. anhydrous forms) or oxidation of the phenolic group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(3-Amino-4-hydroxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Amino-4-hydroxyphenyl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.